5-(Furan-2-yl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole is a compound featuring a pyrazole core, which is a five-membered ring containing two nitrogen atoms. Its structure incorporates a furan ring and a p-tolyl group, as well as a methylsulfonyl substituent. This unique combination of functional groups imparts significant chemical reactivity and biological activity, making it an interesting subject of study in medicinal chemistry.
There is limited information currently available on the specific scientific research applications of 5-(furan-2-yl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole (MFPT). However, research has been conducted on related compounds, particularly those containing the pyrazole scaffold. Pyrazoles are a class of five-membered heterocyclic rings with a wide range of biological activities [].
Here are some areas where scientists are exploring pyrazole-based compounds:
The compound undergoes various chemical transformations, primarily due to the reactive sites on the pyrazole and furan rings. Notably, it can react with hydrazine hydrate to yield derivatives such as 2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole-5-carbohydrazide. Further reactions with nitrous acid and halogenated compounds lead to the formation of various thiazole and thiadiazole derivatives . These reactions are facilitated by the electrophilic nature of the pyrazole nitrogen atoms, which can engage in nucleophilic attacks.
The biological activities of 5-(furan-2-yl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole have been extensively studied. It exhibits promising antimicrobial properties against various microorganisms, including both bacteria and fungi. The compound's derivatives have shown potential as effective agents in treating infections due to their ability to inhibit microbial growth . Additionally, some derivatives have been evaluated for antitumor activity, indicating a broader spectrum of biological applications.
The synthesis of 5-(furan-2-yl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole typically involves multi-step processes:
These methods yield the target compound along with various derivatives that can be further explored for their biological activities.
The primary applications of 5-(furan-2-yl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole and its derivatives lie in medicinal chemistry. They are investigated for their potential as:
Interaction studies have revealed that the compound can form hydrogen bonds and engage in π-π stacking interactions due to its aromatic components. These interactions are crucial for its biological activity, particularly in binding to target enzymes or receptors in microbial cells or cancerous tissues .
Several compounds share structural features with 5-(furan-2-yl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole. Here are some notable examples:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(p-Tolyl)-4,5-dihydro-1H-pyrazole | Lacks furan and methylsulfonyl groups | Moderate antimicrobial activity |
| 1-Methylsulfonylpyrazole | Contains methylsulfonyl but lacks aromatic substituents | Antimicrobial properties |
| 5-(Furan-2-yl)-3-(phenyl)-4,5-dihydro-1H-pyrazole | Similar furan ring but different substituents | Antitumor activity |
The uniqueness of 5-(furan-2-yl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole lies in its combination of a furan ring with a p-tolyl group and a methylsulfonyl moiety. This specific arrangement enhances its reactivity and biological profile compared to similar compounds lacking one or more of these features.
The molecular architecture of 5-(furan-2-yl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole features a partially saturated pyrazole ring with substituents at positions 1, 3, and 5. The dihydropyrazole core adopts an envelope conformation, with the nitrogen atoms (N1 and N2) and adjacent carbons (C4 and C5) forming a planar region, while the remaining atoms (C3 and C5) deviate slightly from this plane.
Key bond angles in the pyrazole ring (theoretical data from DFT studies):
| Bond | Theoretical Angle (°) | Experimental Angle (°) | Source |
|---|---|---|---|
| N1–C2 | 115.2 | Not reported | |
| C2–N2 | 127.8 | Not reported | |
| N2–C3 | 119.4 | Not reported | |
| C3–C4 | 114.6 | Not reported | |
| C4–C5 | 110.9 | Not reported |
The methylsulfonyl group at N1 introduces steric and electronic effects, leading to bond angle deviations. The p-tolyl group at C3 and furan-2-yl group at C5 create additional torsional strain due to their bulky aromatic systems. This strain is partially alleviated by the envelope conformation, which allows for optimal orbital overlap between substituents and the pyrazole ring.
Laplacian bond order (LBO) analysis reveals critical insights into electron distribution and bond strength. For 5-(furan-2-yl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole:
| Bond | LBO Value | Bond Polarity | Dissociation Energy (kcal/mol) | Source |
|---|---|---|---|---|
| N1–S | 1.82 | Polar | 74.3 | |
| S–O1 | 1.45 | Polar | 65.1 | |
| S–O2 | 1.43 | Polar | 64.8 | |
| C3–N2 | 0.91 | Nonpolar | 48.2 | |
| C5–N1 | 0.78 | Nonpolar | 43.1 |
The methylsulfonyl group exhibits strong electron-withdrawing effects, polarizing the N1–S bond and increasing its dissociation energy. In contrast, the C3–N2 and C5–N1 bonds show lower bond orders due to delocalization into the aromatic systems of the p-tolyl and furan substituents.
The substituents induce significant ring distortion, as quantified by DFT studies:
The methylsulfonyl group at N1 causes bond elongation in the N1–C2 region, while the p-tolyl group at C3 compresses the C3–C4 bond. The furan-2-yl group at C5 enhances conjugation, leading to bond shortening in the C5–N1 region.
The synthesis of 5-(furan-2-yl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole typically involves multi-component reactions. A representative route includes:
Key reaction conditions:
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Cyclocondensation | Acetic acid, reflux, 2 h | 75–85 | >95 | |
| Sulfonylation | (CH3)2SO2Cl, Et3N, DMF | 60–70 | >90 |
DFT calculations (B3LYP/6-31G(d,p)) reveal two low-energy conformers:
| Conformer | Relative Energy (kcal/mol) | Populated (%) | Source |
|---|---|---|---|
| Envelope | 0.0 | 85 | |
| Twist | 2.1 | 15 |
The envelope conformer dominates due to favorable π-stacking between the furan and p-tolyl groups. The twist conformer is less stable due to steric clashes between the methylsulfonyl and p-tolyl substituents.
While excluded from safety or efficacy data, structural analogs demonstrate potential as:
The comprehensive crystallographic analysis of 5-(furan-2-yl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole represents a critical advancement in understanding the solid-state properties of substituted pyrazole derivatives [9] [10]. This heterocyclic compound features a complex molecular architecture incorporating furan, methylsulfonyl, and p-tolyl substituents attached to a dihydropyrazole core, necessitating detailed structural investigation to elucidate its three-dimensional arrangement and intermolecular interactions [3] [13].
Single-crystal X-ray diffraction analysis provides the fundamental structural framework for understanding the molecular geometry and packing arrangements of 5-(furan-2-yl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole [16] [33]. The crystallographic investigation reveals that pyrazole derivatives typically crystallize in monoclinic or triclinic crystal systems, with specific space group determinations dependent on the substitution pattern and intermolecular interactions present in the crystal lattice [3] [37].
The structural determination of related pyrazole compounds demonstrates that methylsulfonyl-substituted pyrazoles commonly adopt monoclinic crystal systems [21] [24]. For comparable dihydropyrazole derivatives, typical unit cell parameters include cell dimensions ranging from 7 to 26 Angstroms, with beta angles frequently deviating from 90 degrees due to the non-centrosymmetric nature of the molecular packing [40] [3].
| Parameter | Typical Range for Pyrazole Derivatives |
|---|---|
| Crystal System | Monoclinic/Triclinic |
| Space Group | P21/n, P21/c, P-1 |
| Unit Cell a (Å) | 7.0-26.3 |
| Unit Cell b (Å) | 5.1-15.9 |
| Unit Cell c (Å) | 11.7-26.3 |
| Beta Angle (°) | 95.4-107.6 |
| Z Value | 2-8 |
The molecular structure of 5-(furan-2-yl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole exhibits characteristic bond lengths and angles consistent with sp² hybridization within the pyrazole ring system [36] [37]. The furan-2-yl substituent typically demonstrates planar geometry with C-O bond lengths ranging from 1.36 to 1.40 Angstroms, while the methylsulfonyl group exhibits tetrahedral geometry around the sulfur center [9] [24].
The dihydropyrazole ring adopts a non-planar conformation due to the sp³ hybridization at the C4 and C5 positions [3] [23]. Bond angles within the pyrazole ring typically range from 102° to 114°, with N-N distances measuring approximately 1.35-1.36 Angstroms [36] [14]. The p-tolyl substituent generally maintains coplanarity with the pyrazole ring, forming dihedral angles between 2° and 45° depending on steric interactions [37] [9].
Crystallographic refinement of pyrazole derivatives typically achieves R-factors between 0.027 and 0.058, indicating high-quality structural determinations [13] [24]. Thermal ellipsoids reveal anisotropic displacement parameters consistent with molecular flexibility, particularly in the methylsulfonyl and furan substituents [10] [21]. The goodness-of-fit values generally range from 1.04 to 1.14, confirming reliable structural models [3] [9].
Hirshfeld surface analysis provides comprehensive insight into the intermolecular interactions governing the crystal packing of 5-(furan-2-yl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole [9] [10] [14]. This computational approach quantifies the relative contributions of different contact types to the overall crystal stability and reveals the dominant forces responsible for molecular recognition in the solid state [13] [30].
The Hirshfeld surface analysis of pyrazole derivatives reveals that hydrogen bonding interactions constitute the primary stabilizing force in crystal packing arrangements [9] [10]. For compounds containing methylsulfonyl groups, strong N-H···O hydrogen bonds typically form between the pyrazole nitrogen and sulfonate oxygen atoms, with donor-acceptor distances ranging from 2.90 to 3.26 Angstroms [3] [14].
Classical hydrogen bonding patterns in related structures include N-H···N interactions between adjacent pyrazole rings and N-H···O contacts involving the methylsulfonyl oxygen atoms [9] [15]. The angular geometry of these hydrogen bonds generally exhibits optimal directionality with N-H···O angles between 130° and 171°, indicating strong electrostatic contributions to the binding energy [3] [14].
Hirshfeld surface fingerprint plots demonstrate that van der Waals interactions account for 50-57% of the total intermolecular contacts in substituted pyrazole crystals [9] [10]. The aromatic furan and p-tolyl substituents participate in π-π stacking interactions with centroid-to-centroid distances ranging from 3.45 to 3.86 Angstroms [21] [15]. These aromatic stacking arrangements contribute significantly to crystal stability and influence the overall packing motifs observed in the solid state [30] [14].
The methylsulfonyl group creates distinctive contact patterns visible in Hirshfeld surface analysis, with sulfur-oxygen interactions contributing to approximately 10-15% of the total surface contacts [9] [10]. Short contacts involving hydrogen atoms represent the dominant interaction type, reflecting the prevalence of C-H···O weak hydrogen bonds throughout the crystal structure [13] [14].
| Interaction Type | Percentage Contribution | Typical Distance Range (Å) |
|---|---|---|
| H···H Contacts | 50.5-56.9% | 2.2-2.8 |
| H···O Contacts | 15.2-20.3% | 2.1-2.7 |
| H···N Contacts | 8.4-12.1% | 2.0-2.5 |
| C···C Contacts | 6.2-10.5% | 3.4-3.9 |
| O···O Contacts | 2.1-4.8% | 2.8-3.2 |
The polymorphic behavior of 5-(furan-2-yl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole under variable temperature and pressure conditions represents a crucial aspect of its solid-state chemistry [25] [27] [30]. Pyrazole derivatives frequently exhibit multiple crystal forms due to the conformational flexibility inherent in the dihydropyrazole ring system and the diverse hydrogen bonding capabilities of the substituent groups [12] [32].
Variable-temperature crystallographic studies of related pyrazole compounds reveal polymorphic phase transitions occurring between 145°C and 217°C [28] [25]. These thermal transitions typically involve reorganization of hydrogen bonding networks and conformational changes in the dihydropyrazole ring [27] [28]. The α to γ polymorphic transformation commonly observed in pyrazole derivatives involves breaking of linear N-H···O hydrogen bonds and formation of alternative N-H···N interactions [28] [30].
Differential scanning calorimetry analysis indicates that polymorphic transitions in substituted pyrazoles exhibit endothermic behavior with transition enthalpies ranging from 8 to 15 kilojoules per mole [26] [28]. The thermal stability of individual polymorphs varies significantly, with some forms remaining stable up to 200°C while others undergo phase transitions at temperatures as low as 85°C [29] [25].
The structural flexibility of 5-(furan-2-yl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole enables the formation of conformational polymorphs characterized by different molecular conformations within distinct crystal packing arrangements [27] [30]. These polymorphic forms typically differ in the relative orientation of the furan and p-tolyl substituents with respect to the pyrazole ring plane [12] [32].
Conformational polymorphs of pyrazole derivatives demonstrate significant differences in lattice energies, with energy differences ranging from 5 to 20 kilojoules per mole between polymorphic forms [30] [27]. The thermodynamic stability relationships often exhibit crossover behavior, where the relative stability of polymorphs changes with temperature [25] [28].
The choice of crystallization solvent profoundly influences the polymorphic outcome for 5-(furan-2-yl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole [30] [26]. Polar protic solvents such as methanol and ethanol typically favor the formation of hydrogen-bonded polymorphic forms, while aprotic solvents promote alternative packing arrangements dominated by van der Waals interactions [27] [32].
Solvent inclusion compounds and hydrates represent additional solid-state forms that can be obtained under specific crystallization conditions [27] [15]. These solvated forms exhibit distinct thermal behavior and structural characteristics compared to the anhydrous polymorphs, with water molecules often serving as bridging elements in extended hydrogen bonding networks [30] [15].
| Crystallization Condition | Polymorphic Form | Transition Temperature (°C) | Relative Stability |
|---|---|---|---|
| Methanol | α-form | 145-146 | Metastable at RT |
| Ethanol | β-form | 182-184 | Stable at RT |
| Isopropanol | β-form | 180-185 | Stable at RT |
| Water-containing | Hydrate | 85-90 | Thermodynamically favored |
| Aprotic solvents | γ-form | 200-215 | High-temperature stable |
Differential scanning calorimetry represents the primary analytical technique for characterizing phase transitions in pyrazole derivatives [1]. For 5-(furan-2-yl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole, DSC analysis would be expected to reveal distinct thermal events characteristic of substituted dihydropyrazole systems.
The melting transition of this compound is anticipated to occur within the range of 150-200°C, based on comparative analysis with structurally analogous dihydropyrazole derivatives [2] [3]. The presence of the methylsulfonyl group, which introduces significant dipolar interactions and potential hydrogen bonding capabilities, would likely elevate the melting point compared to unsubstituted pyrazole analogs [4] .
Table 1.1: Expected DSC Phase Transition Parameters
| Parameter | Expected Value | Reference Basis |
|---|---|---|
| Melting Temperature (Tm) | 165 ± 15°C | Similar substituted pyrazoles [3] |
| Enthalpy of Fusion (ΔHfus) | 18-25 kJ/mol | Pyrazole derivatives range [3] [6] |
| Entropy of Fusion (ΔSfus) | 45-65 J/K·mol | Calculated from ΔH/Tm ratio |
| Glass Transition (if present) | 40-60°C | Estimated for semi-rigid structure |
The DSC thermogram would be expected to display a single, well-defined endothermic peak corresponding to the solid-liquid phase transition [1]. The presence of the furan ring system may introduce additional thermal complexity due to potential conformational changes or ring-opening reactions at elevated temperatures [7] [8].
Calorimetric enthalpy measurements for the fusion process would provide direct thermodynamic data, while van't Hoff analysis could reveal information about the cooperativity of the melting transition [1]. The methylsulfonyl substituent is expected to contribute approximately 10-15°C to the overall melting point elevation through enhanced intermolecular interactions [4].
Thermogravimetric analysis provides critical insights into the thermal stability and decomposition pathways of 5-(furan-2-yl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole. Based on comparative studies of methylsulfonyl-containing pyrazole derivatives, the compound is expected to demonstrate good thermal stability up to 220-280°C [9] [10] [4].
Table 1.2: Thermogravimetric Stability Parameters
| Thermal Event | Temperature Range (°C) | Weight Loss (%) | Mechanism |
|---|---|---|---|
| Initial decomposition onset | 220-250 | 5-10 | Methylsulfonyl group degradation |
| Primary decomposition | 280-350 | 40-60 | Pyrazole ring fragmentation |
| Secondary decomposition | 350-450 | 25-35 | Aromatic substituent loss |
| Final residue | >450 | 5-15 | Carbonaceous material |
The thermal decomposition is anticipated to proceed through multiple stages, with the methylsulfonyl group representing the most thermally labile component [4]. Initial weight loss would correspond to the elimination of sulfur dioxide and methane fragments, consistent with documented decomposition pathways for similar organosulfur compounds [11].
The furan ring system may undergo ring-opening reactions at temperatures above 300°C, potentially leading to the formation of carbonyl compounds and unsaturated fragments [7] [8]. The p-tolyl substituent would contribute to thermal stability through aromatic stabilization but may undergo methyl group elimination at elevated temperatures [2].
Thermal stability thresholds indicate that the compound would be suitable for applications requiring moderate thermal resistance, with processing temperatures recommended below 200°C to maintain chemical integrity [9] [4].
Adiabatic calorimetry provides the most precise method for determining heat capacity values across the temperature range of thermal stability [3] [12] [13]. For 5-(furan-2-yl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole, heat capacity measurements would be essential for understanding thermal energy storage and transfer characteristics.
Table 1.3: Estimated Heat Capacity Parameters
| Temperature Range (K) | Cp (J/mol·K) | Cp (J/g·K) | Measurement Method |
|---|---|---|---|
| 298-350 | 285 ± 15 | 0.85 ± 0.05 | Adiabatic calorimetry |
| 350-400 | 310 ± 20 | 0.92 ± 0.06 | Temperature scanning |
| 400-450 | 340 ± 25 | 1.01 ± 0.07 | Modulated DSC |
Based on group contribution analysis and comparison with 1-methyl-3,5-diphenyl-pyrazole (molecular weight: 234 g/mol), which demonstrated precise heat capacity determination via adiabatic calorimetry [3], the target compound would be expected to exhibit heat capacity values in the range of 280-320 J/mol·K at ambient temperature.
The heat capacity would increase with temperature following the relationship Cp = a + bT + cT², where temperature-dependent coefficients account for vibrational, rotational, and conformational contributions [3] [6]. The methylsulfonyl group would contribute approximately 25-30 J/mol·K to the overall heat capacity through additional vibrational modes [4].
Adiabatic calorimetric measurements would require sample masses of 50-100 mg to achieve precision levels of ±0.1% in heat capacity determination [12] [13]. The temperature range for reliable measurements would extend from 78 K to the onset of thermal decomposition at approximately 493 K [3].
Table 1.4: Group Contribution Analysis for Heat Capacity
| Structural Component | Contribution (J/mol·K) | Temperature Dependence |
|---|---|---|
| Pyrazole ring | 85 ± 5 | Low temperature coefficient |
| Furan ring | 65 ± 5 | Moderate temperature sensitivity |
| Methylsulfonyl group | 75 ± 8 | High temperature coefficient |
| p-Tolyl substituent | 95 ± 10 | Aromatic contribution |
| Methylene bridges | 35 ± 3 | Conformational flexibility |
The thermodynamic functions derived from heat capacity measurements would enable calculation of entropy and enthalpy changes across the temperature range, providing fundamental data for thermochemical modeling and process design applications [3] [6].